molecular formula C19H22FN3O3S B5316937 2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide

2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide

Cat. No. B5316937
M. Wt: 391.5 g/mol
InChI Key: PVQJHYILCMXAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has shown promise in the treatment of various types of cancer and autoimmune disorders.

Mechanism of Action

TAK-659 works by inhibiting the activity of BTK, which is a crucial enzyme in the B-cell receptor signaling pathway. BTK activation leads to downstream signaling events that ultimately result in B-cell proliferation and survival. Inhibition of BTK by TAK-659 prevents these downstream events, leading to B-cell apoptosis and reduced proliferation.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis in B-cells, leading to reduced proliferation and survival. It has also been shown to inhibit the activation of NF-κB, a transcription factor that is crucial for the survival and proliferation of B-cells. Additionally, TAK-659 has been shown to inhibit the production of cytokines that are involved in the pathogenesis of autoimmune disorders.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for use in laboratory experiments. It is highly specific for BTK and has a potent inhibitory effect, making it an ideal tool for studying the B-cell receptor signaling pathway. However, TAK-659 has limitations in that it is not suitable for use in vivo due to its poor pharmacokinetic properties.

Future Directions

There are several future directions for research involving TAK-659. One potential avenue is the investigation of its use in combination with other targeted therapies for the treatment of B-cell malignancies and autoimmune disorders. Another area of interest is the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of TAK-659 and its potential applications in other disease states.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-(piperazin-1-yl)benzenesulfonyl fluoride. This intermediate is then reacted with N-(4-methylphenyl)acetamide in the presence of a base to yield TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. It has also been investigated for its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.

properties

IUPAC Name

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c1-15-2-6-17(7-3-15)21-19(24)14-22-10-12-23(13-11-22)27(25,26)18-8-4-16(20)5-9-18/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQJHYILCMXAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.